![molecular formula C6H13NO5 B1673283 3-Amino-3-deoxyglucose CAS No. 576-44-3](/img/structure/B1673283.png)
3-Amino-3-deoxyglucose
Overview
Description
3-Amino-3-deoxyglucose is functionally related to an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine .
Synthesis Analysis
The biosynthesis of 3-amino-3-deoxy-D-glucose by Bacillus aminoglucosidicus was studied. Incorporation of C-1-, C-2-, C-6- and C-U-labeled glucoses into the aminosugar was proved. The aminosugar was synthesized in a cell-free system by a route which involved UDP-D-glucose .
Molecular Structure Analysis
3-Amino-3-deoxyglucose has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol . It contains total 24 bond(s); 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehydo(s) (aliphatic), 1 primary amine(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .
Chemical Reactions Analysis
3-Amino-3-deoxyglucose is formed in the Maillard reaction between carbohydrates and amino compounds . It is also involved in the formation of a fluorescent advanced-stage product named “Peak L1” in vitro and in vivo .
Physical And Chemical Properties Analysis
3-Amino-3-deoxyglucose has a molecular weight of 179.17 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .
Scientific Research Applications
Antibiotic Synthesis
3-Amino-3-deoxyglucose has been identified as an antibiotic substance produced by a Bacillus strain isolated from deep-sea sediments . This compound exhibits considerable antibacterial activity, which is significant in the development of new antibiotics, especially in the fight against antibiotic-resistant bacteria.
Antibacterial Agents in Marine Environments
The production of 3-Amino-3-deoxyglucose by bacteria in marine environments suggests its role as a natural antibacterial agent . This could lead to potential applications in preserving marine ecosystems and studying the ecological balance of microbial communities in the ocean.
Synthesis of β-Acetochloro Derivatives
Research has been conducted on the synthesis of β-acetochloro derivatives of 3-Amino-3-deoxyglucose . These derivatives are important for the study of antibiotics and related substances, providing insights into the chemical modifications that can enhance the antibacterial properties of the compound.
Glycation Research
3-Amino-3-deoxyglucose is involved in glycation processes, where it reacts with proteins like IgG, leading to the formation of advanced glycation end-products (AGEs) . This is crucial for understanding the implications of glycation in diseases such as diabetes and for developing AGE inhibitors.
Study of Oxidative Stress
The reaction of 3-Amino-3-deoxyglucose with proteins can induce oxidative stress . This application is important in the field of oxidative stress research, which is related to various diseases, including neurodegenerative disorders and cancer.
Structural Analysis of Proteins
The interaction of 3-Amino-3-deoxyglucose with proteins like IgG can cause structural alterations . This is significant for protein chemistry and structural biology, as it helps in understanding the structural stability of proteins and the effects of external compounds on protein conformation.
Mechanism of Action
Target of Action
3-Amino-3-deoxyglucose, also known as Kanosamine, primarily targets Saccharomyces cerevisiae and human pathogenic fungi Candida albicans . These organisms are significant in the context of human health as they are common pathogens causing fungal infections.
Mode of Action
Kanosamine exhibits its antifungal activity through the inhibition of cell wall synthesis and the inhibition of GlcN-6-P synthase . This compound is phosphorylated in the cytoplasm to form kanosamine-6-phosphate, which inhibits the enzyme GlcN-6-P synthase . This inhibition disrupts the normal function of the targeted organisms, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by 3-Amino-3-deoxyglucose is the cell wall synthesis pathway in fungi . By inhibiting this pathway, the compound prevents the normal development and maintenance of the fungal cell wall, leading to structural instability and death of the fungi .
Pharmacokinetics
It is known that the compound is a potent glycating agent, which means it can react with proteins and other biomolecules, potentially affecting its distribution, metabolism, and excretion .
Result of Action
The primary result of the action of 3-Amino-3-deoxyglucose is the death of the targeted fungi . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungi, leading to their death . This makes it an effective antifungal agent.
Action Environment
The action of 3-Amino-3-deoxyglucose can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucosamine and N-acetylglucosamine, can overcome the inhibitory effect of 3-Amino-3-deoxyglucose on cell wall synthesis . Therefore, the efficacy and stability of the compound can be affected by the biochemical environment in which it is used.
Safety and Hazards
Future Directions
Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability. Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .
properties
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXHEVNPRRHDY-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318423 | |
Record name | Kanosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-deoxyglucose | |
CAS RN |
576-44-3 | |
Record name | Kanosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KANOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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